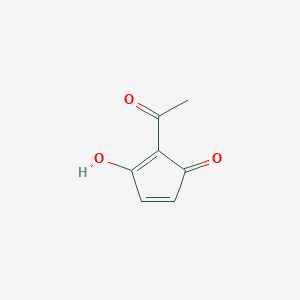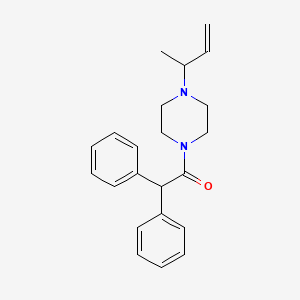phosphanium bromide CAS No. 831222-80-1](/img/structure/B14206789.png)
[(7-Methoxy-1-benzofuran-5-yl)methyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide is a chemical compound known for its unique structure and properties It consists of a benzofuran ring substituted with a methoxy group at the 7th position and a triphenylphosphanium group at the 5th position, with a bromide ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide typically involves the reaction of 7-methoxy-1-benzofuran-5-ylmethyl bromide with triphenylphosphine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the benzofuran ring or the phosphonium group undergoes oxidation or reduction.
Addition Reactions: The compound can react with electrophiles or nucleophiles, adding to the benzofuran ring or the phosphonium group.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride or potassium tert-butoxide, oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation with hydrogen peroxide can produce an oxide derivative of the phosphonium group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide is used as a reagent in organic synthesis. It can be employed in the Wittig reaction to form alkenes, and in the synthesis of complex organic molecules through various addition and substitution reactions .
Biology
In biological research, this compound is studied for its potential as a molecular probe. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicinal chemistry, (7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide is investigated for its potential therapeutic applications. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer chemistry and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of (7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its structure and function. The phosphonium group can interact with cellular membranes, affecting their integrity and function. These interactions lead to the compound’s observed biological effects, such as inhibition of cell growth and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the benzofuran ring.
Ethyltriphenylphosphonium bromide: Similar in structure but has an ethyl group instead of the benzofuran ring.
(Bromomethyl)triphenylphosphonium bromide: Similar in structure but has a bromomethyl group instead of the benzofuran ring.
Uniqueness
(7-Methoxy-1-benzofuran-5-yl)methylphosphanium bromide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
831222-80-1 |
|---|---|
Molekularformel |
C28H24BrO2P |
Molekulargewicht |
503.4 g/mol |
IUPAC-Name |
(7-methoxy-1-benzofuran-5-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H24O2P.BrH/c1-29-27-20-22(19-23-17-18-30-28(23)27)21-31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XTXQZBXKCIOZHX-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C2C(=CC(=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=CO2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
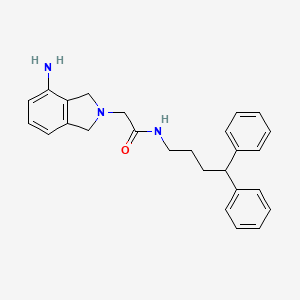
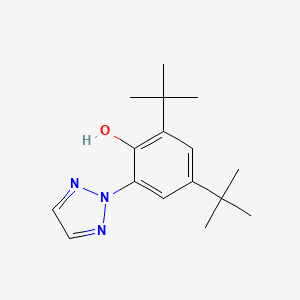
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
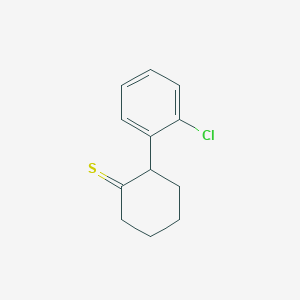
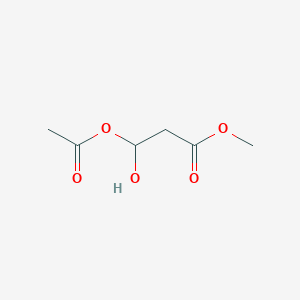

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
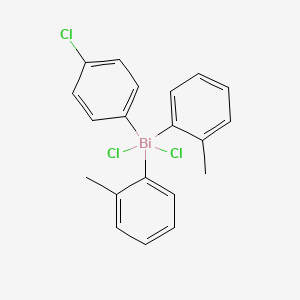
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
